molecular formula C11H18N4O B13526889 2-Cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

2-Cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13526889
M. Wt: 222.29 g/mol
InChI Key: ZAZMXROOAYKTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and a methylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Introduction of the cyclopropyl group: This step might involve the cyclopropanation of an alkene precursor.

    Amidation reaction: The final step could involve the reaction of the intermediate with an amine to form the amide bond.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.

    Reduction: Reduction reactions might target the pyrazole ring or the amide group.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the cyclopropyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deaminated product.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-3-(1h-pyrazol-1-yl)-2-(methylamino)propanamide: Lacks the methyl group on the pyrazole ring.

    2-Cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(amino)propanamide: Lacks the methyl group on the amino group.

Uniqueness

The presence of both the cyclopropyl group and the methylamino group in 2-Cyclopropyl-3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide might confer unique biological activities or chemical reactivity compared to its analogs.

Biological Activity

2-Cyclopropyl-3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce cyclopropyl and methylamino groups. The compound can be synthesized through various methods, including the use of Grignard reagents and cyclization reactions, as noted in related studies on similar pyrazole derivatives .

Anticancer Potential

Research indicates that compounds with a similar structure exhibit significant anticancer properties. For instance, analogues containing pyrazole and naphthyridine moieties have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundA431 (human epidermoid carcinoma)<10Apoptosis induction
Related Pyrazole DerivativeU251 (human glioblastoma)15Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that related pyrazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest effective antimicrobial action, making them candidates for further development as therapeutic agents .

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMIC (mg/mL)
This compoundStaphylococcus aureus0.025
Related CompoundEscherichia coli0.039

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the cyclopropyl group enhances lipophilicity, which may improve cell membrane penetration. The methylamino group is believed to play a critical role in receptor binding and modulation of biological activity. SAR studies suggest that modifications to these groups can significantly affect potency and selectivity .

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

  • Anticancer Studies : A study demonstrated that a related pyrazole derivative induced apoptosis in A431 cells through mitochondrial pathways, highlighting the potential for developing new cancer therapies based on this scaffold .
  • Antimicrobial Efficacy : Another investigation revealed that a series of pyrazole derivatives exhibited broad-spectrum antibacterial activity, with specific emphasis on their effectiveness against resistant strains .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-cyclopropyl-2-(methylamino)-3-(5-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C11H18N4O/c1-8-5-6-14-15(8)7-11(13-2,10(12)16)9-3-4-9/h5-6,9,13H,3-4,7H2,1-2H3,(H2,12,16)

InChI Key

ZAZMXROOAYKTJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C2CC2)(C(=O)N)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.